

An In-depth Technical Guide on Ethyl 3,4-dimethylpent-2-enoate

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Compound of Interest

Compound Name: Ethyl 3,4-dimethylpent-2-enoate

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Disclaimer: This document provides a summary of the currently available scientific literature on **Ethyl 3,4-dimethylpent-2-enoate**. A comprehensive search of established scientific databases has revealed a significant gap in the knowledge regarding the biological activity of this compound. Therefore, information on its pharmacological effects and associated signaling pathways is not available at this time.

Introduction

Ethyl 3,4-dimethylpent-2-enoate is an α,β -unsaturated ester with the molecular formula $C_9H_{16}O_2$. Its structure is characterized by a pentenoate backbone with methyl groups at the 3 and 4 positions. While the synthesis and basic chemical properties of this compound are documented, its biological effects remain unexplored in the public domain. This guide summarizes the existing technical data on **Ethyl 3,4-dimethylpent-2-enoate**, including its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The absence of biological data is a notable finding of this review.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Ethyl 3,4-dimethylpent-2-enoate** are presented in Table 1. This data is compiled from various chemical databases and provides essential information for its handling, characterization, and potential future studies.

Table 1: Chemical and Physical Properties of **Ethyl 3,4-dimethylpent-2-enoate**

Property	Value	Source
Molecular Formula	C9H16O2	[1][2]
Molecular Weight	156.22 g/mol	[1]
IUPAC Name	ethyl (E)-3,4-dimethylpent-2-enoate	[1]
CAS Number	21016-44-4 (for E-isomer)	[1]
Appearance	Not reported	
Boiling Point	Not reported	
Melting Point	Not reported	
Density	Not reported	
Solubility	Not reported	
XLogP3	2.7	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of a chemical compound. The available spectroscopic information for **Ethyl 3,4-dimethylpent-2-enoate** is summarized in Table 2.

Table 2: Spectroscopic Data for **Ethyl 3,4-dimethylpent-2-enoate**

Spectroscopy	Data	Source
¹ H NMR (CDCl ₃)	δ 1.08 (d, J=7 Hz, 6H), 1.30 (t, J=7 Hz, 3H), 2.15 (d, J=1.5 Hz, 3H), 4.15 (q, J=7 Hz, 2H), 5.68 (br. s, 1H)	Not specified in search results
Infrared (IR)	1705 cm ⁻¹ (C=O), 1640 cm ⁻¹ (C=C), 1385 and 1365 cm ⁻¹ ((CH ₃) ₂ C)	Not specified in search results
Mass Spectrometry (GC-MS)	m/z Top Peak: 111, m/z 3rd Highest: 156	[1]

Experimental Protocols

The synthesis of **Ethyl 3,4-dimethylpent-2-enoate** can be achieved via the Horner-Wadsworth-Emmons reaction. This method is a widely used olefination reaction that forms an alkene from the reaction of a stabilized phosphonate ylide with an aldehyde or ketone.

Synthesis of Ethyl 3,4-dimethylpent-2-enoate

Experimental Procedure:

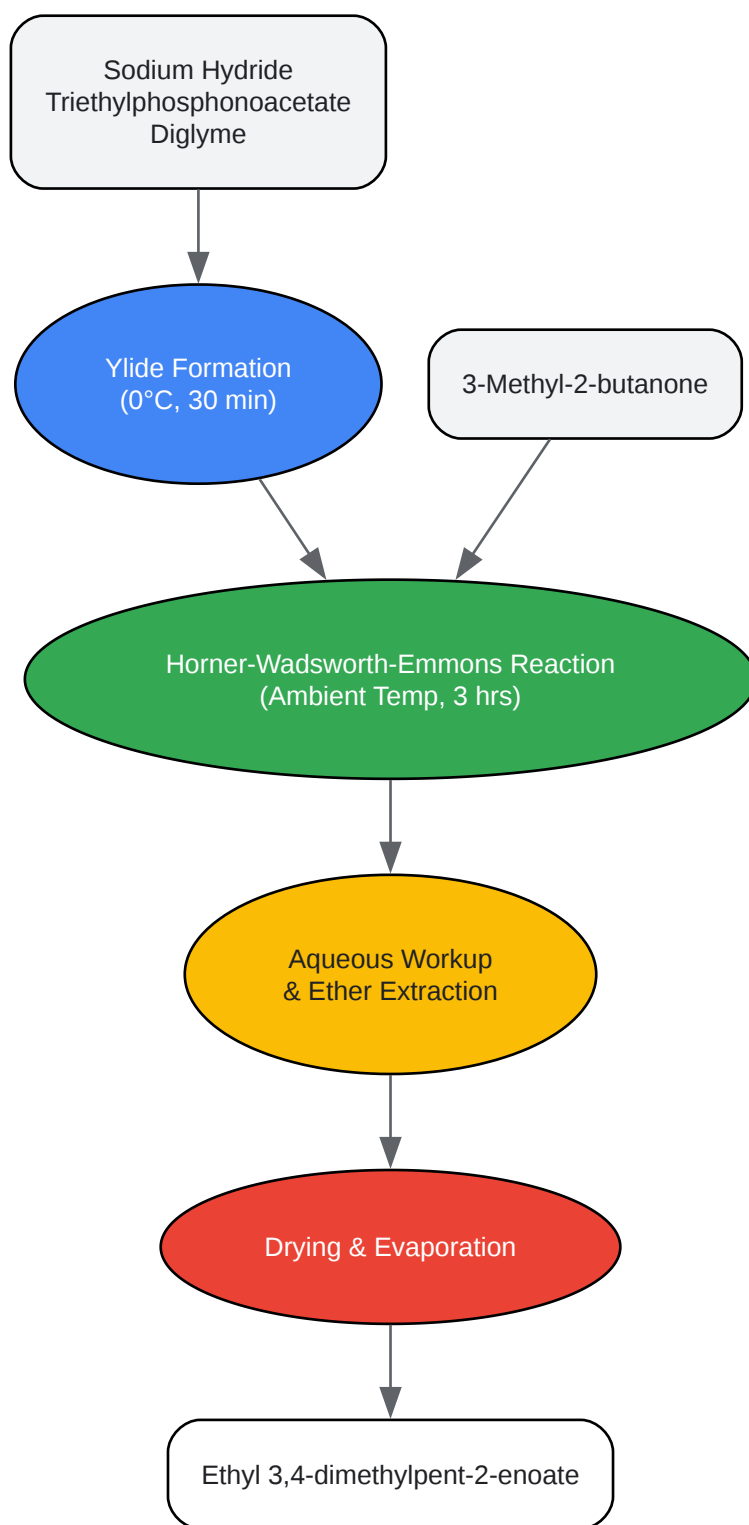
- To a suspension of sodium hydride (2.6 g) in diglyme (10 mL), triethylphosphonoacetate (24 g, 107 mmol) is added dropwise under a nitrogen atmosphere in an ice bath (approximately 0°C).
- The resulting mixture is stirred for 30 minutes.
- 3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise, and the mixture is stirred at ambient temperature for three hours.
- After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.
- The product is extracted with ether.

- The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield **Ethyl 3,4-dimethylpent-2-enoate**.

Reported Yield: 7.1 g (91%)

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Ethyl 3,4-dimethylpent-2-enoate**.



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References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. cymitquimica.com [cymitquimica.com]
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